molecular formula C22H25N3O3S B2580074 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide CAS No. 1421499-54-8

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide

Cat. No.: B2580074
CAS No.: 1421499-54-8
M. Wt: 411.52
InChI Key: FDPWGJMSIQWWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a 2,2-dimethyl-2,3-dihydrobenzofuran core, a structural motif found in various biologically active compounds . It is coupled through an acetamide linker to a complex heterocyclic system containing both 1-methyl-1H-imidazole and thiophene rings, which are privileged structures in pharmaceutical development for their ability to interact with diverse biological targets. The specific research applications and mechanism of action for this particular molecule are an active area of scientific investigation. Researchers may explore its potential as a key intermediate in organic synthesis or investigate its bioactivity profile. Compounds with similar dihydrobenzofuran and acetamide structures have been studied as derivatives of known active molecules, suggesting this compound may have value in developing new chemical tools . Its complex structure, featuring multiple aromatic and heteroaromatic systems, makes it a candidate for research into receptor-ligand interactions and enzyme inhibition. This product is provided exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing standard laboratory safety equipment and procedures.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-22(2)12-15-6-4-7-17(21(15)28-22)27-14-20(26)23-10-9-19-24-16(13-25(19)3)18-8-5-11-29-18/h4-8,11,13H,9-10,12,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPWGJMSIQWWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=NC(=CN3C)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Dihydrobenzofuran vs. Benzimidazole : The target compound’s dihydrobenzofuran moiety may confer greater oxidative stability compared to benzimidazole-based analogues (e.g., 9a–9e), which are prone to metabolic degradation at the NH group .
  • Thiophene vs.
  • Acetamide Linker Optimization : Compounds with flexible acetamide linkers (e.g., 9a–9e) show higher enzymatic inhibition activity than rigid analogs, suggesting the target compound’s linker may balance flexibility and target engagement .
Physicochemical Properties

While experimental data for the target compound are unavailable, inferences can be drawn:

  • Solubility : The acetamide linker and ether oxygen in dihydrobenzofuran likely improve aqueous solubility compared to purely aromatic systems (e.g., ’s compounds).
  • Metabolic Stability : The dimethyl group on dihydrobenzofuran may reduce cytochrome P450-mediated oxidation, enhancing half-life relative to compounds with unsubstituted benzofurans .

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